molecular formula C12H16O B14428275 3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one CAS No. 85620-39-9

3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one

Cat. No.: B14428275
CAS No.: 85620-39-9
M. Wt: 176.25 g/mol
InChI Key: ZKTJTVJHZUTEJT-UHFFFAOYSA-N
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Description

3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one involves a Pd-catalyzed decarboxylative strategy . This method utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates carbon dioxide as the sole by-product . The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of the Pd-catalyzed decarboxylative strategy can be scaled up for industrial applications, ensuring efficient and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the spiro junction, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethylspiro[45]deca-2,6-dien-1-one is unique due to its specific spirocyclic structure, which provides stability and reactivity that are advantageous in various chemical reactions and applications

Properties

CAS No.

85620-39-9

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2,10-dimethylspiro[4.5]deca-2,9-dien-4-one

InChI

InChI=1S/C12H16O/c1-9-7-11(13)12(8-9)6-4-3-5-10(12)2/h5,7H,3-4,6,8H2,1-2H3

InChI Key

ZKTJTVJHZUTEJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2(C1)CCCC=C2C

Origin of Product

United States

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